molecular formula C16H22FN3O6S B2458814 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 872987-13-8

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No. B2458814
CAS RN: 872987-13-8
M. Wt: 403.43
InChI Key: PCPJGTWKYHOGOW-UHFFFAOYSA-N
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Description

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22FN3O6S and its molecular weight is 403.43. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Antiandrogen Activity : Compounds with structural similarities to N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide have been synthesized and tested for antiandrogen activity. Notably, derivatives in the methyl series exhibited pure antagonist properties, leading to the discovery of novel, potent antiandrogens, which are peripherally selective (Tucker, Crook, & Chesterson, 1988).

  • Molecular Dynamics Modeling : The hydrophilic nature of bistriflimide-based ionic liquids, similar in structural concept, has been extensively analyzed. Such studies offer insights into their application in water-based systems, relevant for sustainable and green chemistry (Freitas, Shimizu, & Lopes, 2020).

Polymer Science and Biocompatibility

  • Electrophoretic and Biocompatible Polymers : Research on N-methyl bis[(nonafluorobutane)sulfonyl]imide, a compound with functional similarities, has led to the development of electrophoretic poly(2-oxazoline)s. These findings are significant for the biomedical field, particularly in the synthesis of polymers with potential for coating and hybridization with bioactive glass for enhanced biocompatibility (Hayashi & Takasu, 2015).

Spectroscopic Analysis and Molecular Docking

  • Spectroscopic Characterization and Molecular Docking : A compound known as Bicalutamide, similar in structure, was characterized using various spectroscopic techniques. Molecular docking studies were performed to understand its biological activity, specifically its interaction with prostate cancer proteins. These studies are crucial for the design and development of targeted cancer therapies (Chandralekha et al., 2019).

properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O6S/c1-11-9-12(17)3-4-13(11)27(24,25)20-6-2-8-26-14(20)10-19-16(23)15(22)18-5-7-21/h3-4,9,14,21H,2,5-8,10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPJGTWKYHOGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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